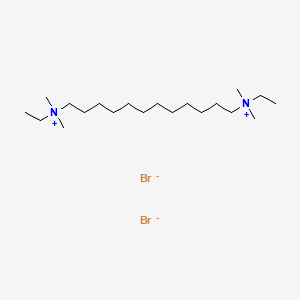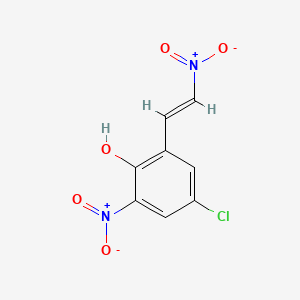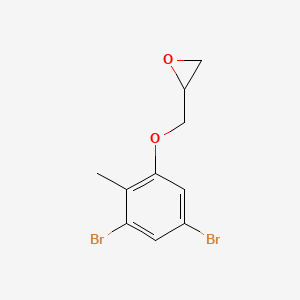
Gentianaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentianaine is an alkaloid compound isolated from various species of the Gentiana genus, such as Gentiana turkestanorum and Gentiana olivieri . It is a pyridine-derived alkaloid with the chemical formula C6H7NO3 . This compound has been studied for its potential pharmacological properties and applications in traditional medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gentianaine can be synthesized through various chemical reactions. One method involves the conversion of dihydrogentianine into dihydrogentianamine . The synthetic route typically involves the use of reagents such as manganese dioxide and potassium permanganate .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the Gentiana species. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Gentianaine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include manganese dioxide, potassium permanganate, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include dihydrogentianamine and other derivatives that possess unique pharmacological properties .
Applications De Recherche Scientifique
In chemistry, it is used as a reference compound for studying the structure-activity relationships of alkaloids . In biology, gentianaine has shown potential as an anti-inflammatory and antioxidant agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including pulmonary fibrosis . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mécanisme D'action
The mechanism of action of gentianaine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s effects are mediated through the regulation of signaling pathways such as the TGF-beta signaling pathway and the MAPK pathway .
Comparaison Avec Des Composés Similaires
Gentianaine is structurally similar to other alkaloids isolated from the Gentiana genus, such as gentianadine and gentianamine . this compound is unique due to its specific chemical structure and pharmacological properties. Similar compounds include gentianine, gentianadine, and gentianamine, which share some structural similarities but differ in their biological activities and therapeutic potential .
Propriétés
Numéro CAS |
22108-77-6 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
4-hydroxy-5-methanimidoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H7NO3/c7-3-4-5(8)1-2-10-6(4)9/h3,7-8H,1-2H2 |
Clé InChI |
WWQPRLOVRQRACU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C(=C1O)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















